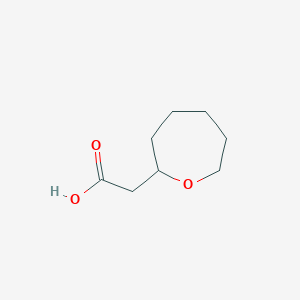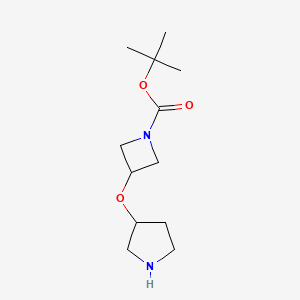
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate is an organic compound that features a unique structure combining an azetidine ring and a pyrrolidine ring.
Méthodes De Préparation
The synthesis of tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate undergoes several types of chemical reactions:
Hydrolysis: The ester bond in the carboxylate group can be cleaved under acidic or basic conditions, releasing tert-butanol and the corresponding carboxylic acid derivative.
Deprotection: The tert-butyl group can be removed using reagents like trifluoroacetic acid (TFA) to reveal the free amine on the azetidine ring.
Substitution: The amine groups in the molecule might be susceptible to alkylation or acylation reactions, depending on the reaction conditions.
Applications De Recherche Scientifique
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate is used in various scientific research applications:
Medicinal Chemistry: It is explored for its potential in drug synthesis due to its unique structure that allows for diverse chemical modifications.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
Catalysis: It can be used as a catalyst or a catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Tert-butyl 3-(pyrrolidin-3-yloxy)azetidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.
Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate:
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Features a hydroxymethyl group, providing different reactivity and uses.
Propriétés
Formule moléculaire |
C12H22N2O3 |
|---|---|
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
tert-butyl 3-pyrrolidin-3-yloxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-7-10(8-14)16-9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3 |
Clé InChI |
FVZXSLSVGOEODT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)OC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


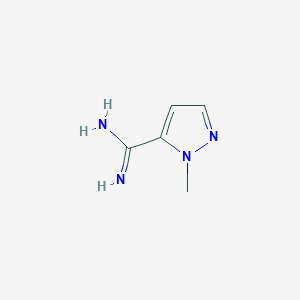
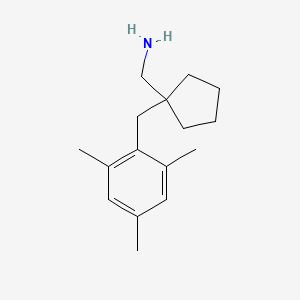
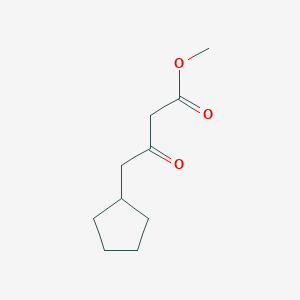
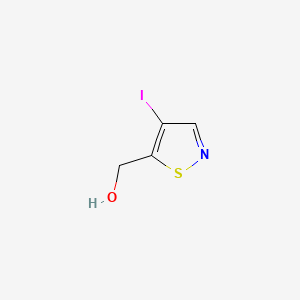
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
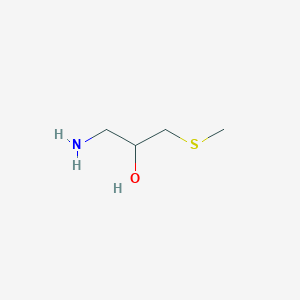
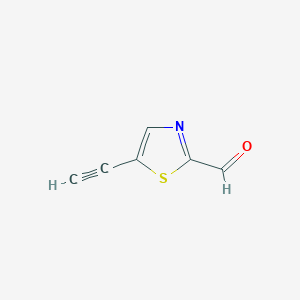
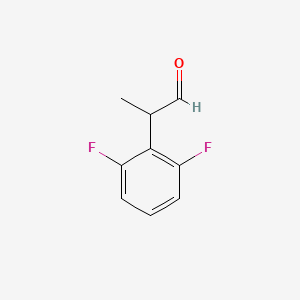
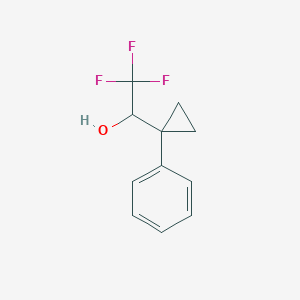
![[(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
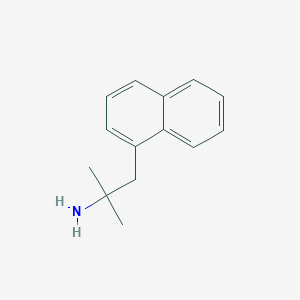
![Ethyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13592887.png)
